molecular formula C13H15Cl2N3 B2899571 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride CAS No. 1177341-85-3

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride

Cat. No.: B2899571
CAS No.: 1177341-85-3
M. Wt: 284.18
InChI Key: FMBZRDKZMRYBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is a chemical scaffold of high interest in medicinal chemistry and oncology research. The tetrahydropyridopyrimidine core is a privileged structure in drug discovery, serving as a key building block for the development of potent enzyme inhibitors . This structure is under investigation for its potential in targeted cancer therapies. Scientific literature reports that analogs of this compound exhibit promising biological activity by inhibiting critical targets such as topoisomerase II (topoII) and the VCP/p97 ATPase . Inhibition of these targets can lead to the accumulation of misfolded proteins, activation of unfolded protein responses, and induction of apoptosis in cancer cells, making this a valuable compound for probing new therapeutic strategies . Researchers utilize this scaffold to explore structure-activity relationships (SAR) and develop novel therapeutic candidates for conditions like acute myeloid leukemia (AML) . This product is intended for research and development applications in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.2ClH/c1-2-4-10(5-3-1)13-15-9-11-8-14-7-6-12(11)16-13;;/h1-5,9,14H,6-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBZRDKZMRYBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyridine derivative with a pyrimidine derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tetrahydropyrido[4,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that specific derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Certain derivatives have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism, making it a candidate for developing new antibiotics .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of tetrahydropyrido[4,3-d]pyrimidine derivatives. These compounds have been shown to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of tetrahydropyrido[4,3-d]pyrimidine derivatives and evaluated their anticancer activity against human breast cancer cells (MCF-7). The most promising compound demonstrated an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

A research team investigated the antibacterial effects of 2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as a lead compound for antibiotic development .

Case Study 3: Neuroprotection in Animal Models

In an animal model study published in Neuroscience Letters, the neuroprotective effects of a specific derivative were evaluated in mice subjected to induced oxidative stress. The results indicated a significant reduction in neuronal cell death and improved behavioral outcomes in treated mice compared to controls. This suggests the potential for these compounds in therapeutic strategies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Formula CAS Number Melting Point (°C) Biological Activity/Notes
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride (Target) Phenyl at C2 C₁₃H₁₄N₃·2HCl 157327-50-9 206–211 (dec.) BET bromodomain inhibition
2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride Amino at C2 C₇H₁₀N₄·2HCl 157327-50-9* Not reported Intermediate for kinase inhibitors
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Chloro at C2 C₇H₈ClN₃ 157327-49-6 Not reported Precursor for cytotoxic thienopyrimidines
7-(Pyridin-4-ylmethyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine Thieno-fused core, pyridinylmethyl at C7 C₁₈H₁₆N₄S Not reported 257–260 Cytotoxic (IC₅₀ < 1 µM in leukemia models)
6-Benzyl-4-ethyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Benzyl and ethyl esters at C6/C4, chloro at C2 C₁₈H₁₈ClN₃O₄ 1030377-43-5 Not reported Structural rigidity for crystallography

Notes:

  • The phenyl group in the target compound improves lipophilicity and π-π stacking vs. amino or chloro substituents .
  • Thieno-fused analogs (e.g., ) exhibit enhanced cytotoxicity due to increased planarity and sulfur-mediated interactions .
  • Crystal structures (e.g., ) show that ester substituents (e.g., benzyl, ethyl) induce dihedral angles >50°, reducing planarity compared to the parent scaffold .

Biological Activity

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is a heterocyclic compound with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and other diseases. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C13H14ClN3
  • Molecular Weight : 247.723 g/mol
  • CAS Number : 300552-48-1

The biological activity of 2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Research indicates that compounds within this class can act as inhibitors of various kinases, which are critical in signal transduction pathways associated with cancer and other diseases.

Target Receptors

  • Tyrosine Kinases : These are crucial for cell signaling and proliferation. Inhibition of these kinases can lead to reduced tumor growth.
  • Angiotensin II Receptors : Some derivatives have shown potential as antihypertensive agents by blocking these receptors.

Biological Activity Data

Research has demonstrated that the biological activity of 2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride varies based on structural modifications. Below is a summary table highlighting the biological activities observed in different studies:

StudyCompoundActivityEC50 (μM)Remarks
2-Phenyl derivativeTyrosine kinase inhibition0.395Enhanced activity with structural modifications
Similar scaffoldAntiparasitic activity0.010Significant potency against P. falciparum
Related analogsCytotoxicity in HepG2 cells>10Low cytotoxicity observed

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of pyrido[4,3-d]pyrimidines revealed that specific substitutions at the C5 and C6 positions significantly enhanced the inhibitory effects on cancer cell lines. The study reported an EC50 value indicating potent inhibition of cell proliferation in breast cancer models.

Case Study 2: Cardiovascular Applications

Another investigation highlighted the potential use of this compound as an antihypertensive agent. The compound demonstrated efficacy in lowering blood pressure in animal models by acting as an angiotensin II receptor antagonist.

Q & A

Basic: What are the common synthetic routes for 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride?

The synthesis typically involves multi-step reactions starting with a pyrido[4,3-d]pyrimidine core. Key steps include cyclization of substituted pyrimidine precursors and subsequent functionalization. For example:

  • Cyclocondensation : Reacting aminopyridine derivatives with carbonyl compounds under acidic or basic conditions .
  • Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction efficiency .
  • Post-Synthetic Modifications : Introduction of the phenyl group via palladium-catalyzed cross-coupling or nucleophilic substitution .
  • Salt Formation : Conversion to the dihydrochloride form using HCl in ethanol or dichloromethane .

Basic: How is the compound characterized structurally?

Standard techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding patterns .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., tetrahedral geometry around nitrogen atoms) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and purity (>95%) .
  • Elemental Analysis : Ensures stoichiometric consistency of the dihydrochloride salt .

Basic: What methodologies are used to assess its biological activity?

  • Enzyme Inhibition Assays : Measure IC50_{50} values against kinases or other targets using fluorescence-based protocols .
  • Cell Viability Studies : MTT or ATP-luminescence assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding Affinity Tests : Surface plasmon resonance (SPR) or ITC to quantify interactions with biological targets .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and goggles due to potential irritancy .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl fumes during salt formation .
  • Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced: How can synthesis yields be optimized for scale-up?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
  • Continuous Flow Reactors : Enhances reproducibility and minimizes side reactions .
  • Catalytic Systems : Use Pd/C or copper catalysts for efficient phenyl group introduction .
  • Purification : Gradient column chromatography (silica gel, eluent: DCM/MeOH) removes byproducts .

Advanced: How to resolve contradictions in spectral data interpretation?

  • Dynamic NMR : Identify tautomeric equilibria or rotamers causing split peaks .
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent artifacts from true signals .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Advanced: How to design structure-activity relationship (SAR) studies?

  • Substituent Variation : Synthesize analogs with modified phenyl groups (e.g., electron-withdrawing Cl or CF3_3) to assess potency .
  • Core Modifications : Compare pyrido[4,3-d]pyrimidine derivatives with pyrido[2,3-d] analogs to evaluate ring size impact .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical hydrogen bonds with kinase ATP-binding pockets .

Advanced: How to address discrepancies in bioactivity data across studies?

  • Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required) .
  • Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Cell Line Authentication : Use STR profiling to confirm genetic stability of tested cell lines .

Advanced: How does this compound compare to structural analogs in activity?

Analog Key Structural Difference Biological Impact
4-Trifluoromethyl variant CF3_3 at C4Enhanced kinase inhibition but reduced solubility
Ethyl carboxylate derivative Carboxylate at C6Improved membrane permeability
N,N-Dimethylamine variant Dimethylamino group at C2Increased cytotoxicity in prostate cancer models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.